molecular formula C7H12Cl2O2 B14350895 Acetic acid, dichloro, 1,1-dimethylpropyl ester CAS No. 90380-53-3

Acetic acid, dichloro, 1,1-dimethylpropyl ester

Cat. No.: B14350895
CAS No.: 90380-53-3
M. Wt: 199.07 g/mol
InChI Key: LNEQKJQITSWMMZ-UHFFFAOYSA-N
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Description

Acetic acid, dichloro, 1,1-dimethylpropyl ester: is a chemical compound with the molecular formula C7H12Cl2O2 and a molecular weight of 199.075 . It is an ester derivative of acetic acid, characterized by the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, dichloro, 1,1-dimethylpropyl ester typically involves the esterification of acetic acid with dichloro-1,1-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, dichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Acetic acid, dichloro, 1,1-dimethylpropyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine:

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of acetic acid, dichloro, 1,1-dimethylpropyl ester involves its reactivity as an ester and the presence of chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the molecular structure and the presence of reactive sites .

Comparison with Similar Compounds

Comparison: Acetic acid, dichloro, 1,1-dimethylpropyl ester is unique due to the presence of two chlorine atoms and a 1,1-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other similar esters. For example, the dichloro substitution enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

90380-53-3

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

2-methylbutan-2-yl 2,2-dichloroacetate

InChI

InChI=1S/C7H12Cl2O2/c1-4-7(2,3)11-6(10)5(8)9/h5H,4H2,1-3H3

InChI Key

LNEQKJQITSWMMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C(Cl)Cl

Origin of Product

United States

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